Ethyl(oxo)(3-phenylpropyl)phosphanium
Description
Ethyl(oxo)(3-phenylpropyl)phosphanium is a phosphonium-based compound characterized by a central phosphorus atom bonded to an ethyl group, an oxo (oxygen) group, and a 3-phenylpropyl substituent. This structure places it within the broader family of organophosphorus compounds, which are notable for their diverse applications in materials science, catalysis, and polymer chemistry. The oxo group may contribute to polar interactions, affecting reactivity and network formation in polymer matrices .
Properties
CAS No. |
61388-07-6 |
|---|---|
Molecular Formula |
C11H16OP+ |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl-oxo-(3-phenylpropyl)phosphanium |
InChI |
InChI=1S/C11H16OP/c1-2-13(12)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3/q+1 |
InChI Key |
RRVURLAOAKAUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(oxo)(3-phenylpropyl)phosphanium typically involves the reaction of ethylphosphine with 3-phenylpropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economical and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl(oxo)(3-phenylpropyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl(oxo)(3-phenylpropyl)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl(oxo)(3-phenylpropyl)phosphanium exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. Additionally, the compound can participate in redox reactions, influencing the oxidative state of other molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Properties
Phosphonium compounds exhibit properties heavily influenced by their substituents. Below is a comparative analysis of Ethyl(oxo)(3-phenylpropyl)phosphanium with structurally analogous compounds:
Key Findings :
- Thermal Stability : The 3-phenylpropyl group in this compound likely increases decomposition temperatures compared to alkyl-substituted analogs (e.g., n-butyl or hydroxypropyl derivatives) due to aromatic rigidity .
- Solubility : The oxo group may improve compatibility with polar polymers, while the phenylpropyl chain reduces water solubility relative to hydroxypropyl-substituted phosphonium salts .
- Reactivity : Unlike neutral phosphonates (e.g., diethyl phenylphosphonate), phosphanium salts are cationic, enabling ionic crosslinking in polymer networks, as observed in HA PEC complexes .
Physicochemical Properties
Thermal Behavior :
Swelling and Rheology :
Data Tables
Table 1: Comparative Thermal Properties
| Compound | TGA Decomposition (°C) | Glass Transition (°C) |
|---|---|---|
| This compound | 220–250 (estimated) | 80–120 |
| Triethylphenylphosphonium bromide | 180–200 | N/A (ionic liquid) |
| Diethyl phenylphosphonate | 150–170 | N/A (low molecular weight) |
Table 2: Solubility Profiles
| Compound | Water Solubility | Organic Solvent Compatibility |
|---|---|---|
| This compound | Low | High (DMF, THF) |
| n-Butyl(oxo)(hydroxypropyl)phosphanium | Moderate | Moderate (ethanol, acetone) |
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